molecular formula C14H13ClN2O2S B4245099 N~1~-(5-CHLORO-2-METHYLPHENYL)-N~2~-(2-THIENYLMETHYL)ETHANEDIAMIDE

N~1~-(5-CHLORO-2-METHYLPHENYL)-N~2~-(2-THIENYLMETHYL)ETHANEDIAMIDE

Cat. No.: B4245099
M. Wt: 308.8 g/mol
InChI Key: IQIIOJLOLGVALX-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-N’-(2-thienylmethyl)ethanediamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a chloro-substituted methylphenyl group and a thienylmethyl group attached to an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-N’-(2-thienylmethyl)ethanediamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-methylaniline and 2-thienylmethylamine as the primary starting materials.

    Formation of Intermediate: The 5-chloro-2-methylaniline is reacted with an appropriate acylating agent, such as chloroacetyl chloride, to form an intermediate chloroacetamide.

    Coupling Reaction: The intermediate is then coupled with 2-thienylmethylamine under suitable conditions, such as in the presence of a base like triethylamine, to yield the final product.

Industrial Production Methods

In an industrial setting, the production of N-(5-chloro-2-methylphenyl)-N’-(2-thienylmethyl)ethanediamide may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the starting materials and intermediates.

    Optimized Reaction Conditions: Employing optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.

    Purification: Implementing purification techniques like recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-N’-(2-thienylmethyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the amide group to an amine.

    Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Amines, thiols; reactions often conducted in polar solvents like dimethylformamide or dimethyl sulfoxide.

Major Products Formed

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Amines resulting from the reduction of the amide group.

    Substitution: Substituted products with new functional groups replacing the chloro group.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-N’-(2-thienylmethyl)ethanediamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-N’-(2-thienylmethyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2-methylphenyl)-N’-(2-thienylmethyl)ethanediamide: shares structural similarities with other amides and thienyl-containing compounds, such as:

Uniqueness

    Structural Features: The presence of both a chloro-substituted methylphenyl group and a thienylmethyl group makes it unique compared to other similar compounds.

    Reactivity: Its specific reactivity patterns, such as the ability to undergo oxidation, reduction, and substitution reactions, distinguish it from other related compounds.

Properties

IUPAC Name

N'-(5-chloro-2-methylphenyl)-N-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2S/c1-9-4-5-10(15)7-12(9)17-14(19)13(18)16-8-11-3-2-6-20-11/h2-7H,8H2,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQIIOJLOLGVALX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~1~-(5-CHLORO-2-METHYLPHENYL)-N~2~-(2-THIENYLMETHYL)ETHANEDIAMIDE
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N~1~-(5-CHLORO-2-METHYLPHENYL)-N~2~-(2-THIENYLMETHYL)ETHANEDIAMIDE

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